1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MP-10 belongs to the class of compounds known as κ-opioid receptor agonists, which have been shown to have analgesic and anti-inflammatory effects.
Mecanismo De Acción
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate works by activating the κ-opioid receptor, a protein found on the surface of cells in the nervous system. When activated, the κ-opioid receptor can modulate the transmission of pain signals and reduce inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have anticonvulsant properties, suggesting that it could be useful for the treatment of seizures. This compound has also been shown to have sedative effects, which could be useful for the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is not subject to variability like natural compounds. This compound also has a well-defined mechanism of action, which makes it easier to study. However, there are also limitations to using this compound in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its properties. Additionally, the κ-opioid receptor is not well understood, which could make it challenging to interpret experimental results.
Direcciones Futuras
There are several possible future directions for research on 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate. One area of interest is the development of new pain medications based on the compound. Another area of interest is the investigation of the compound's potential for the treatment of inflammatory conditions. Researchers could also investigate the compound's potential for the treatment of seizures and anxiety. Finally, further research on the κ-opioid receptor could help to elucidate the mechanism of action of this compound and other κ-opioid receptor agonists.
Métodos De Síntesis
The synthesis of 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate involves several steps, including the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 3-bromopropylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with oxalic acid.
Aplicaciones Científicas De Investigación
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate has been the subject of several scientific studies, with researchers investigating its potential therapeutic properties. One study found that this compound had potent analgesic effects in animal models of pain, suggesting that it could be a promising candidate for the development of new pain medications. Another study showed that this compound had anti-inflammatory effects in a mouse model of inflammation, indicating that it could be useful for the treatment of inflammatory conditions.
Propiedades
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-3-methylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.C2H2O4/c1-4-7-17-9-10-18(19(14-17)21-3)22-13-6-12-20-11-5-8-16(2)15-20;3-1(4)2(5)6/h4,7,9-10,14,16H,5-6,8,11-13,15H2,1-3H3;(H,3,4)(H,5,6)/b7-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILMBJHOBKAVQS-KQGICBIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2CCCC(C2)C)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2CCCC(C2)C)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.